4,6-dichloro-2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-amine
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Overview
Description
4,6-Dichloro-2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-amine is a chemical compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing both benzene and oxazole rings This particular compound is characterized by the presence of two chlorine atoms and a dimethylphenyl group attached to the benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethylphenylamine and 4,6-dichloro-1,3-benzoxazole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. Catalysts such as palladium or copper may be used to facilitate the reaction.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification systems can enhance the yield and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives.
Scientific Research Applications
4,6-Dichloro-2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4,6-dichloro-2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-2-(2,4-dimethylphenyl)thiopyrimidine: This compound shares a similar structure but contains a thiopyrimidine ring instead of a benzoxazole ring.
2,4-Dichloro-6-(2,4-dimethylphenyl)pyrimidine: Another structurally related compound with a pyrimidine ring.
Uniqueness
4,6-Dichloro-2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-amine is unique due to its specific combination of functional groups and the presence of the benzoxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C15H12Cl2N2O |
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Molecular Weight |
307.2 g/mol |
IUPAC Name |
4,6-dichloro-2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C15H12Cl2N2O/c1-7-3-4-9(8(2)5-7)15-19-14-11(20-15)6-10(16)13(18)12(14)17/h3-6H,18H2,1-2H3 |
InChI Key |
LSNSZTMQDJUWHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=C(C(=C(C=C3O2)Cl)N)Cl)C |
Origin of Product |
United States |
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